2-bromo-4-fluoro-1-(2-nitroethenyl)benzene
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Overview
Description
2-Bromo-4-fluoro-1-(2-nitroethenyl)benzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of bromine, fluorine, and nitroethenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The nitroethenyl group can be introduced through nitration reactions using concentrated sulfuric acid and sodium nitrite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
2-Bromo-4-fluoro-1-(2-nitroethenyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-fluoro-1-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can participate in electron transfer reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
- Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-
Uniqueness
2-Bromo-4-fluoro-1-(2-nitroethenyl)benzene is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substitution patterns on the benzene ring.
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2-nitroethenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGGKZXSSMACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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